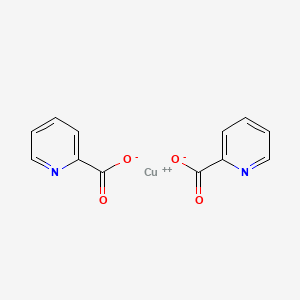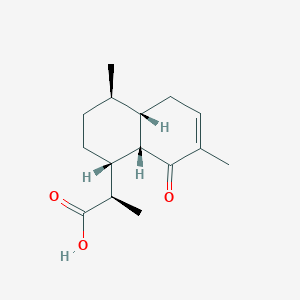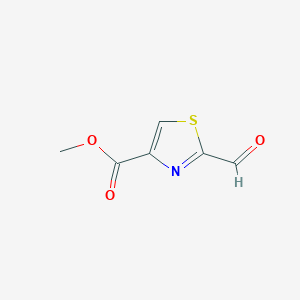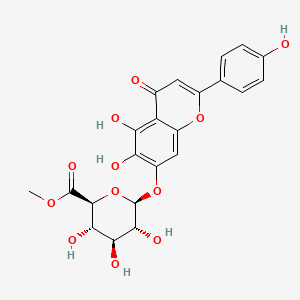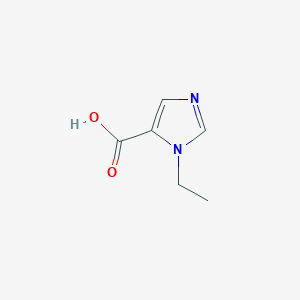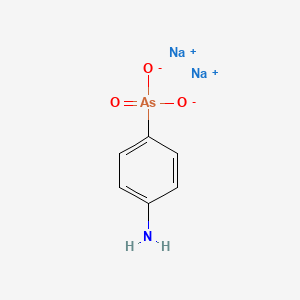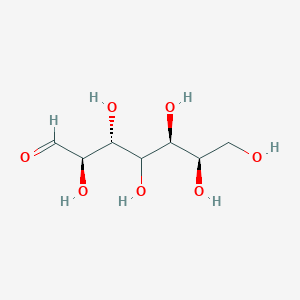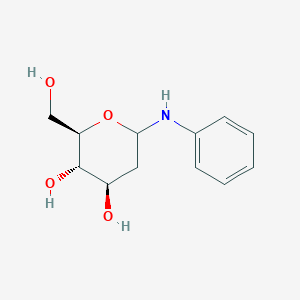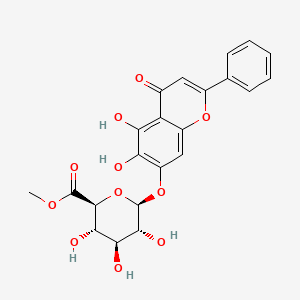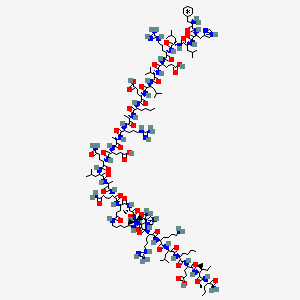
アストレスシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アストレスインは、コルチコトロピン放出ホルモン受容体拮抗薬として知られるペプチド化合物です。主にストレスとその関連する生理学的反応の影響を研究するために科学研究で使用されています。 アストレスインは、副腎皮質刺激ホルモンとコルチゾールの合成を阻害することが示されており、ストレス関連の研究において貴重なツールとなっています .
科学的研究の応用
Astressin has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and peptide bond formation.
Biology: Investigates the role of corticotropin-releasing hormone in stress responses.
Medicine: Explores potential therapeutic applications for stress-related disorders, including anxiety and depression.
Industry: Utilized in the development of stress-related assays and diagnostic tools
作用機序
アストレスインは、コルチコトロピン放出ホルモン受容体に結合することで作用し、内因性コルチコトロピン放出ホルモンの作用を阻害します。この阻害は、ストレス応答の主要な媒介物質である副腎皮質刺激ホルモンとコルチゾールの合成を減少させます。 アストレスインの分子標的は、視床下部-下垂体-副腎軸の調節に関与している、コルチコトロピン放出ホルモン受容体タイプ1とタイプ2です .
類似の化合物との比較
類似の化合物
アストレスイン-B: アストレスインのより強力なアナログで、類似の受容体結合特性を備えています。
アンタラルミン: 異なる化学構造を持つ、別のコルチコトロピン放出ホルモン受容体拮抗薬。
独自性
アストレスインは、コルチコトロピン放出ホルモン受容体タイプ1とタイプ2の両方を非選択的に阻害する能力においてユニークであり、ストレス関連の研究において汎用性の高いツールとなっています。 ペプチドの性質により、様々な特性を持つアナログの修飾と合成が容易に行えます .
生化学分析
Biochemical Properties
Astressin interacts with CRH receptors, specifically inhibiting their activity . It has been shown to prevent the inhibitory effect of ghrelin, a key peptide in the regulation of energy homeostasis, on luteinizing hormone pulse frequency . This suggests that Astressin may play a role in modulating hormonal responses in the body .
Cellular Effects
Astressin has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent the decrease in luteal progesterone and luteinizing hormone (LH) release during stress challenges in rhesus monkeys . This suggests that Astressin can influence cell function by modulating hormone release .
Molecular Mechanism
Astressin exerts its effects at the molecular level primarily through its interaction with CRH receptors. It acts as a nonselective antagonist, reducing the activity of these receptors . This can lead to changes in hormone synthesis and release, as well as alterations in cellular responses to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Astressin have been observed over time. For example, in studies involving rhesus monkeys, Astressin was shown to prevent the decrease in LH pulse frequency induced by ghrelin over a 5-hour infusion period . This suggests that Astressin can have long-lasting effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Given its role as a CRH antagonist, it is likely that it interacts with enzymes or cofactors involved in the synthesis and release of hormones like adrenocorticotropic hormone and cortisol
Transport and Distribution
As a CRH antagonist, it is likely that it interacts with CRH receptors located in various tissues throughout the body
Subcellular Localization
Given its role as a CRH antagonist, it is likely that it interacts with CRH receptors located on the cell membrane
準備方法
合成経路と反応条件
アストレスインは、固相ペプチド合成を用いて合成されます。この方法は、成長中のペプチド鎖にアミノ酸を順次付加することを可能にする方法です。このプロセスは通常、以下の手順を含みます。
最初のアミノ酸の付着: 最初のアミノ酸は固体樹脂担体に付着されます。
脱保護とカップリング: アミノ酸の保護基が除去され、次のアミノ酸がジシクロヘキシルカルボジイミドなどのカップリング試薬を使用して成長中の鎖に結合されます。
繰り返し: 脱保護とカップリングの手順は、目的のペプチド配列が得られるまで繰り返されます。
工業的生産方法
アストレスインの工業的生産は、同様の原則に従いますが、より大規模に行われます。 自動ペプチド合成装置は、プロセスを合理化するために頻繁に使用され、調製用高速液体クロマトグラフィーなどの高度な精製技術が、高純度と収率を確保するために使用されています .
化学反応の分析
反応の種類
アストレスインは、主にペプチド結合の形成と切断反応を起こします。ペプチドの性質上、通常、酸化、還元、または置換反応には参加しません。
一般的な試薬と条件
カップリング試薬: ジシクロヘキシルカルボジイミド、N、N’-ジイソプロピルカルボジイミド。
脱保護試薬: トリフルオロ酢酸、ピペリジン。
切断試薬: フッ化水素酸、トリフルオロ酢酸.
主な生成物
アストレスイン合成の主な生成物は、ペプチド自体であり、配列は特定の研究の要件によって決定されます。 副生成物には、切断されたペプチドや脱保護が不完全なペプチドが含まれる場合があります .
科学研究への応用
アストレスインは、科学研究において幅広い用途を持っています。
化学: ペプチド合成とペプチド結合の形成の研究に使用されます。
生物学: ストレス応答におけるコルチコトロピン放出ホルモンの役割を調査します。
医学: 不安や抑うつを含むストレス関連の障害に対する潜在的な治療的用途を探ります。
類似化合物との比較
Similar Compounds
Astressin-B: A more potent analog of astressin with similar receptor binding properties.
Antalarmin: Another corticotropin-releasing hormone receptor antagonist with a different chemical structure.
Urocortin: An agonist of corticotropin-releasing hormone receptors, used for comparative studies
Uniqueness
Astressin is unique in its ability to non-selectively inhibit both corticotropin-releasing hormone receptor type 1 and type 2, making it a versatile tool in stress-related research. Its peptide nature also allows for easy modification and synthesis of analogs with varying properties .
特性
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIIXJJVYSMCV-MGDXKYBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C161H269N49O42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3563.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
